molecular formula C14H20BrNO3 B12066720 tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate

tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate

Cat. No.: B12066720
M. Wt: 330.22 g/mol
InChI Key: FOBKZJQRLHSFCS-SNVBAGLBSA-N
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Description

tert-Butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butyl protecting group, a 2-bromophenoxy moiety, and a propan-2-yl backbone with (2R) stereochemistry. The tert-butyl carbamate group is widely employed in organic synthesis to protect amines, offering stability under various reaction conditions. The compound’s stereochemistry may influence its interactions in asymmetric synthesis or biological systems.

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-8-6-5-7-11(12)15/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m1/s1

InChI Key

FOBKZJQRLHSFCS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenol and an appropriate base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Formation of new compounds with different substituents replacing the bromine atom.

    Hydrolysis Products: Amine and alcohol derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the carbamate moiety can form stable linkages with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Key Differences :

  • Substituents: The sulfonamido group replaces the phenoxy ether in the target compound, introducing a sulfonyl bridge and a propargyl (-C≡CH) group. The aromatic ring also contains a fluorine atom at the 2-position.
  • Electronic Effects: The sulfonamido group is strongly electron-withdrawing, which may increase the acidity of adjacent protons compared to the phenoxy ether. The fluorine atom further enhances electron withdrawal via inductive effects.
  • Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the bromine and fluorine substituents facilitate SNAr (nucleophilic aromatic substitution) reactions.
  • Physical Properties : The compound exhibits solubility in CHCl₃ (c = 0.85) and an optical rotation (αD value), suggesting distinct chiral interactions compared to the target compound .

Table 1: Comparative Overview

Property Target Compound Compound from
Molecular Formula C₁₄H₁₈BrNO₃ C₁₉H₂₆FBrN₂O₄S
Key Functional Groups Carbamate, phenoxy ether, bromo Carbamate, sulfonamido, fluoro, propargyl
Reactivity Bromine for cross-coupling Propargyl for click chemistry; SNAr via F/Br
Solubility Not reported CHCl₃ (0.85)

tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate ()

Key Differences :

  • Substituents: A tetrahydropyran (oxan-4-yl) group and a ketone replace the 2-bromophenoxy moiety.
  • Steric Effects : The tetrahydropyran ring introduces conformational rigidity, which may limit accessibility in catalytic or binding applications.
  • Applications : Ketones are common intermediates in medicinal chemistry, suggesting utility in drug synthesis .

Table 2: Comparative Overview

Property Target Compound Compound from
Key Functional Groups Carbamate, phenoxy ether, bromo Carbamate, ketone, tetrahydropyran
Reactivity Bromine for cross-coupling Ketone for reductions or nucleophilic additions
Steric Bulk Moderate (bromophenoxy) High (tetrahydropyran)

tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate ()

Key Differences :

  • Substituents: A benzyloxy group and an epoxide (oxiran-2-yl) replace the bromophenoxy ether.
  • Reactivity : The epoxide is highly reactive in ring-opening reactions (e.g., nucleophilic attack), while the benzyloxy group offers a protective handle for alcohols.
  • Stereochemistry : The compound features dual stereocenters (R and S configurations), which may influence diastereoselectivity in downstream reactions.
  • Applications: Epoxides are pivotal in synthesizing polyfunctional molecules, such as β-amino alcohols .

Table 3: Comparative Overview

Property Target Compound Compound from
Key Functional Groups Carbamate, phenoxy ether, bromo Carbamate, benzyl ether, epoxide
Reactivity Bromine for cross-coupling Epoxide ring-opening reactions
Stereochemical Complexity Single (2R) configuration Dual (R and S) configurations

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